Cas no 52077-55-1 (2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)-)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)- structure](https://fr.kuujia.com/scimg/cas/52077-55-1x500.png)
52077-55-1 structure
Nom du produit:2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)-
2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)- Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,3E,4S)-4-{2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl}-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylic acid
- (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid
- 2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)-
- 52077-55-1
- Demethyloleoeuropeine
- (4s,5e,6s)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-4h-pyran-3-carboxylic acid
- DTXSID301315942
- Oleoeuropein acid
- CHEBI:180799
- Demethyloleuropein
- SCHEMBL569830
- 2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, 2-(3,4-dihydroxyphenyl)ethyl ester, (2S-(2alpha,3E,4beta))-
- (2S-(2alpha,3E,4beta))-2-(3,4-Dihydroxyphenyl)ethyl 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetate
- Demethyloleoeuropein
- SCHEMBL15368138
-
- Piscine à noyau: 1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)
- La clé Inchi: HKVGJQVJNQRJPO-UHFFFAOYSA-N
- Sourire: CC=C1C(OC2OC(CO)C(O)C(O)C2O)OC=C(C(O)=O)C1CC(OCCC1C=CC(O)=C(O)C=1)=O
Propriétés calculées
- Qualité précise: 526.16864101g/mol
- Masse isotopique unique: 526.16864101g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 10
- Complexité: 858
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 7
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 213Ų
- Le xlogp3: -0.8
2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)- Littérature connexe
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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